

Pharmacokinetic Profile of Compound AC-101: An In-Depth Technical Guide

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Compound of Interest

Compound Name: XAC

Cat. No.: B1191879

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the pharmacokinetic (PK) profile of Compound AC-101, a novel investigational therapeutic agent. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This guide is intended to serve as a core technical resource for researchers and drug development professionals involved in the progression of Compound AC-101. All quantitative data are summarized in tabular format for clarity, and detailed experimental protocols for key studies are provided.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of Compound AC-101 have been characterized in several preclinical species. The following tables summarize the key PK parameters following intravenous (IV) and oral (PO) administration.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of Compound AC-101

Species	Dose (mg/kg)	CL (mL/min/kg)	Vss (L/kg)	T _{1/2} (h)	AUC _{0-inf} (ng·h/mL)
Mouse	1	25.4	2.1	1.0	660
Rat	1	15.2	1.8	1.4	1100
Dog	0.5	5.8	1.2	2.4	1440
Human (Projected)	-	3.5	1.0	3.3	-

CL: Clearance; Vss: Volume of distribution at steady state; T_{1/2}: Half-life; AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Oral (PO) Pharmacokinetic Parameters of Compound AC-101

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC _{0-t} (ng·h/mL)	F (%)
Mouse	5	450	0.5	980	30
Rat	5	820	1.0	2750	50
Dog	2.5	650	2.0	3100	54

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable time point; F: Bioavailability.

Table 3: In Vitro ADME Properties of Compound AC-101

Parameter	Assay System	Result
Metabolic Stability	Rat Liver Microsomes	T _{1/2} = 25 min
Human Liver Microsomes	T _{1/2} = 48 min	
Plasma Protein Binding	Mouse Plasma	98.5%
Rat Plasma	99.1%	
Human Plasma	99.3%	
Permeability	Caco-2 (A to B)	15.2 x 10 ⁻⁶ cm/s

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

- Objective: To determine the pharmacokinetic profile of Compound AC-101 following a single intravenous and oral dose in Sprague-Dawley rats.
- Animals: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks, with jugular vein cannulation.
- Dosing:
 - IV Group: Compound AC-101 was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus injection at a dose of 1 mg/kg.
 - PO Group: Compound AC-101 was formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 5 mg/kg.
- Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein cannula into K₂EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of Compound AC-101 were determined using a validated LC-MS/MS method.

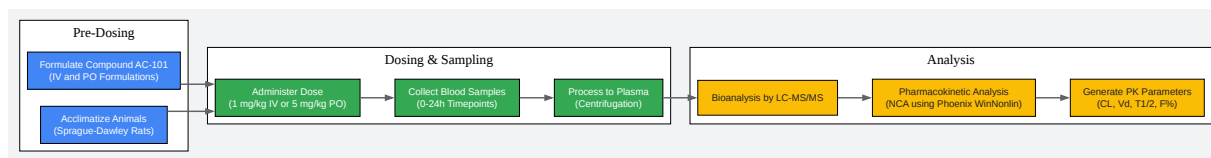
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

In Vitro Metabolic Stability in Human Liver Microsomes

- Objective: To assess the intrinsic metabolic stability of Compound AC-101 in human liver microsomes.
- Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, Compound AC-101, and control compounds (e.g., testosterone).
- Methodology:
 - Compound AC-101 (1 μ M final concentration) was incubated with HLM (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
 - The reaction was initiated by the addition of the NADPH regenerating system.
 - Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
 - Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
- Data Analysis: The natural logarithm of the percentage of Compound AC-101 remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life ($T_{1/2}$).

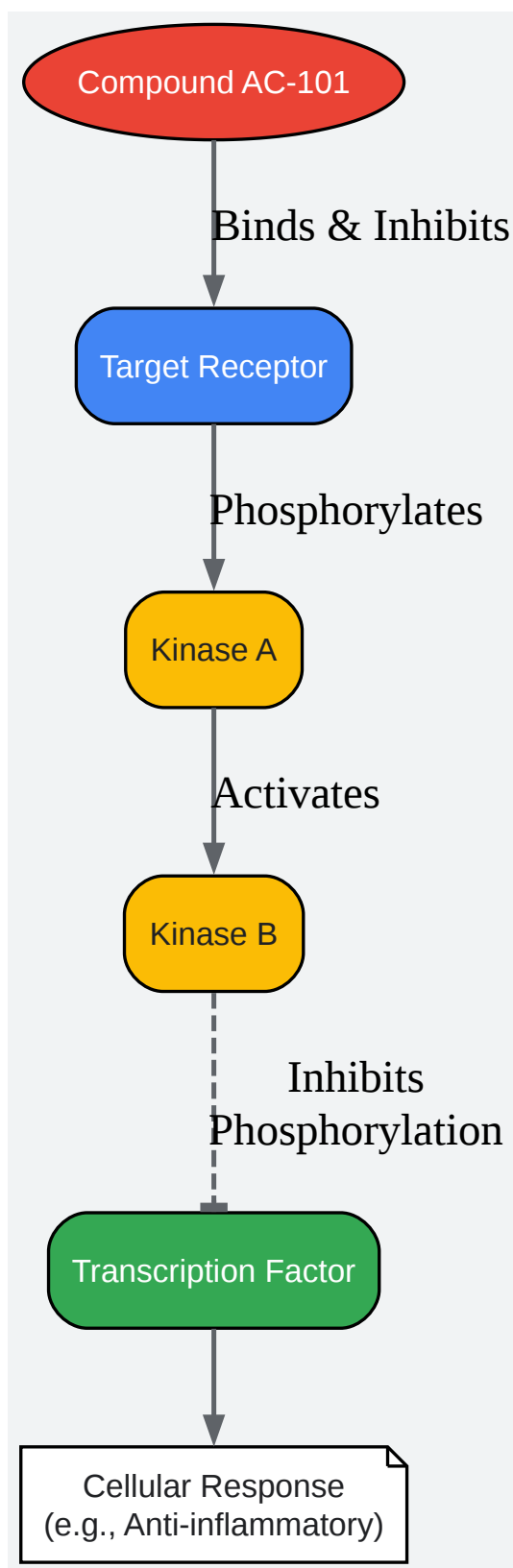
Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical processes related to the development of Compound AC-101.



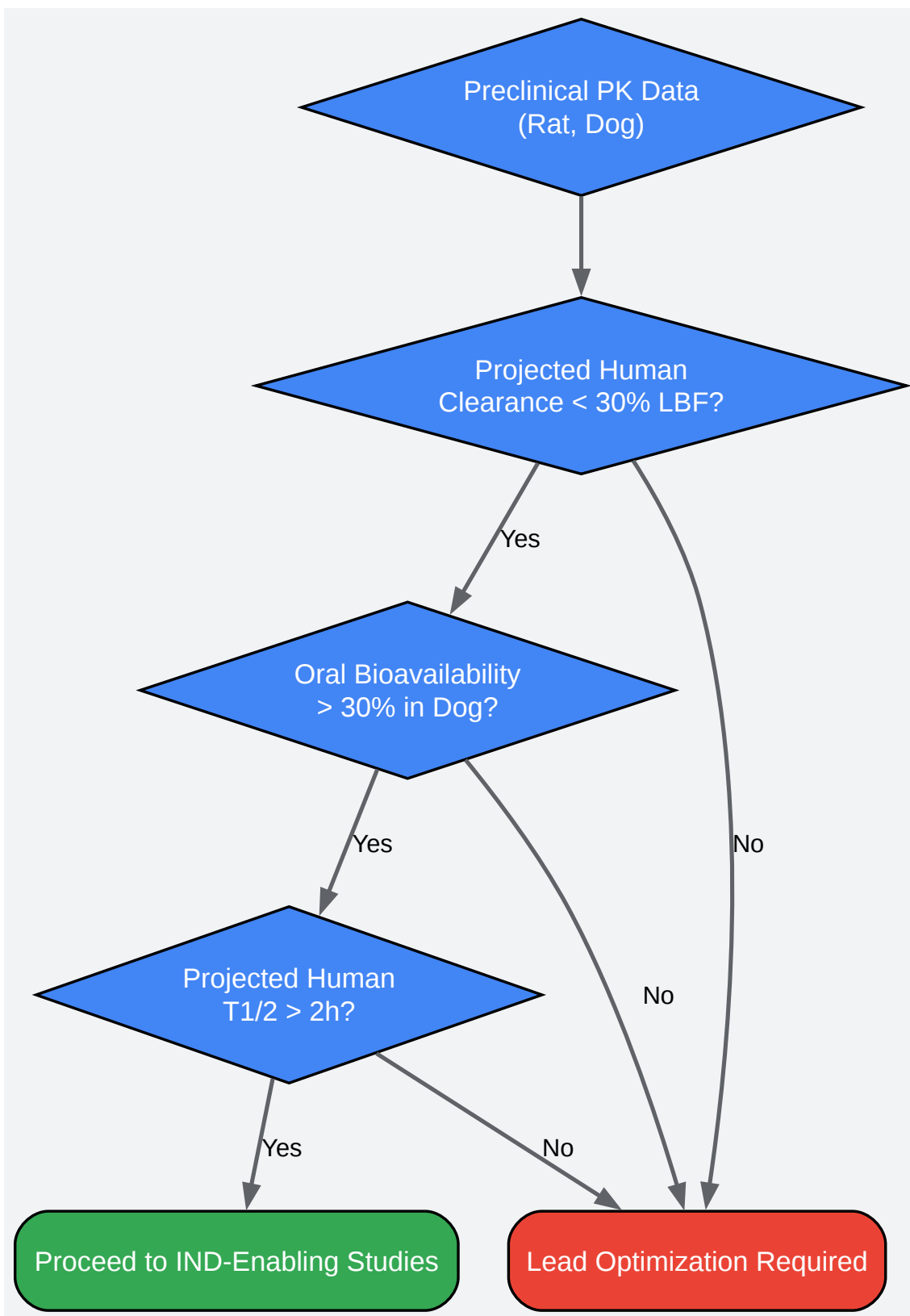
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Caption: Workflow for a typical in vivo pharmacokinetic study.



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Caption: Hypothetical signaling pathway modulated by Compound AC-101.



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Caption: Decision tree for advancing a lead compound based on PK data.

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